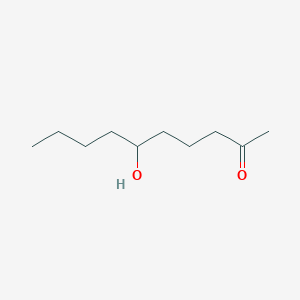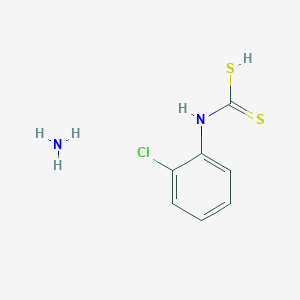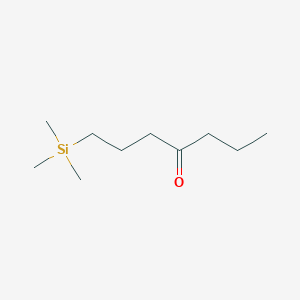
1-(Trimethylsilyl)heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)heptan-4-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-4-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of heptan-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trimethylsilyl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of heptanoic acid or other oxidized derivatives.
Reduction: Formation of 1-(Trimethylsilyl)heptan-4-ol.
Substitution: Various substituted heptanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)heptan-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for ketones.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)heptan-4-one involves its reactivity due to the presence of the trimethylsilyl group. This group can stabilize intermediates in chemical reactions, making the compound useful in various synthetic applications. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
- 1-(Trimethylsilyl)hexan-4-one
- 1-(Trimethylsilyl)octan-4-one
- 1-(Trimethylsilyl)nonan-4-one
Comparison: 1-(Trimethylsilyl)heptan-4-one is unique due to its specific chain length and the position of the trimethylsilyl group. This affects its reactivity and the types of reactions it can undergo compared to similar compounds with different chain lengths or silyl group positions.
Propiedades
Número CAS |
65425-83-4 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
1-trimethylsilylheptan-4-one |
InChI |
InChI=1S/C10H22OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5-9H2,1-4H3 |
Clave InChI |
FEPAQRKCRARAMI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


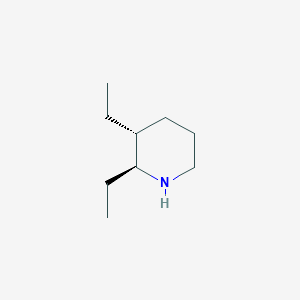

![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
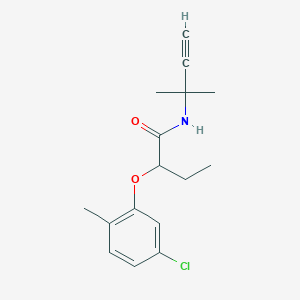
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
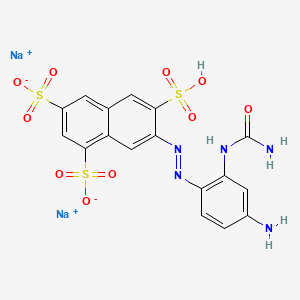


![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
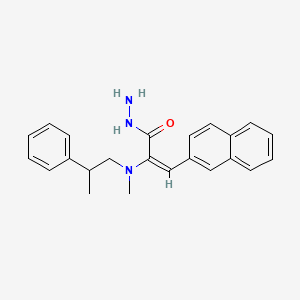
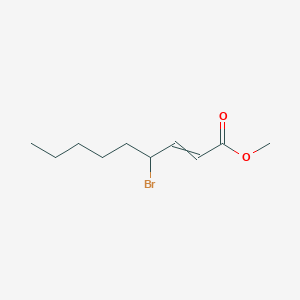
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
